molecular formula C9H17NO2 B8060717 (R)-2-Amino-4-cyclopentylbutanoic acid

(R)-2-Amino-4-cyclopentylbutanoic acid

Cat. No.: B8060717
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-MRVPVSSYSA-N
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Description

(R)-2-Amino-4-cyclopentylbutanoic acid is an organic compound characterized by its amino group and cyclopentyl ring attached to a butanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from cyclopentylbutanoic acid

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical synthesis routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Amine oxide from oxidation.

  • Alcohol from reduction.

  • Substituted amine derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: (R)-2-Amino-4-cyclopentylbutanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Biology: The compound serves as a substrate in biochemical assays to study enzyme activities and metabolic pathways. Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-2-Amino-4-cyclopentylbutanoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may interact with specific enzymes, influencing their activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

  • 2-Amino-4-cyclohexylbutanoic acid: Similar structure but with a cyclohexyl ring instead of cyclopentyl.

  • 2-Amino-4-methylbutanoic acid: Similar backbone but with a methyl group instead of a cyclopentyl ring.

Uniqueness: (R)-2-Amino-4-cyclopentylbutanoic acid is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2R)-2-amino-4-cyclopentylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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